Androgen Receptor Antagonist Potency: Vinclozolin Metabolite M2 Exhibits 6-Fold Greater AR Binding Inhibition Than Procymidone
Vinclozolin demonstrates substantially greater androgen receptor (AR) antagonist potency than the structurally related dicarboximide fungicide procymidone. In competitive AR binding assays using recombinant human androgen receptor, vinclozolin inhibited agonist binding with an IC50 of 0.1 µM, whereas procymidone achieved 50% inhibition at 0.6 µM—a 6-fold potency difference [1]. This differentiation is further amplified by vinclozolin's primary metabolite M2, which acts as a pure competitive AR antagonist with a Ki of 9.7 µM and exhibits only 2-fold lower potency than the clinical antiandrogen hydroxyflutamide [2]. In contrast, iprodione does not antagonize AR at all, instead exerting endocrine effects via inhibition of testicular steroidogenesis at CYP17 [3].
| Evidence Dimension | Androgen receptor competitive binding inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.1 µM |
| Comparator Or Baseline | Procymidone: IC50 = 0.6 µM |
| Quantified Difference | 6-fold greater potency (0.1 µM vs 0.6 µM) |
| Conditions | Recombinant human androgen receptor in vitro competitive binding assay |
Why This Matters
For endocrine disruption research requiring a positive control antiandrogen, vinclozolin offers quantifiably superior AR antagonist potency within the dicarboximide class, enabling more robust experimental signal and reduced compound quantity requirements per assay.
- [1] Nellemann C, Dalgaard M, Lam HR, Vinggaard AM. The combined effects of vinclozolin and procymidone do not deviate from expected additivity in vitro and in vivo. Toxicol Sci. 2003;71(2):251-262. View Source
- [2] Wong C, Kelce WR, Sar M, Wilson EM. Androgen receptor antagonist versus agonist activities of the fungicide vinclozolin relative to hydroxyflutamide. J Biol Chem. 1995;270(34):19998-20003. View Source
- [3] Blystone CR, Lambright CS, Cardon MC, Furr J, Rider CV, Hartig PC, Wilson VS, Gray LE Jr. Iprodione delays male rat pubertal development, reduces serum testosterone levels, and decreases ex vivo testicular testosterone production. Toxicol Lett. 2007;174(1-3):74-81. View Source
